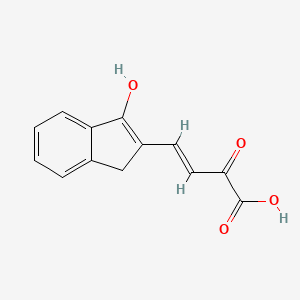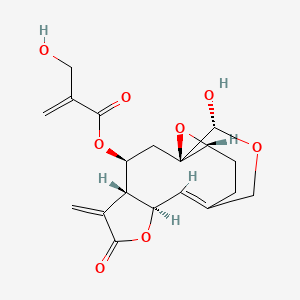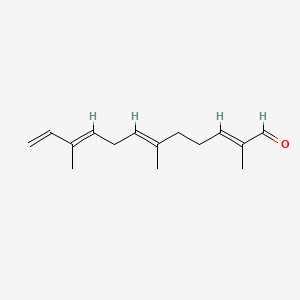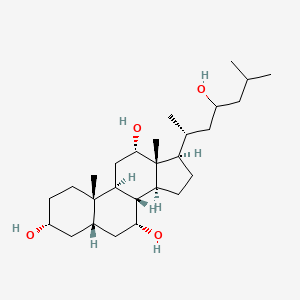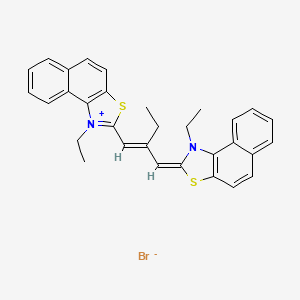
Ethyl stains-all
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl stains-all is a cationic carbocyanine dye known for its ability to stain a wide range of biological macromolecules. It is particularly useful in distinguishing calcium-binding proteins, nucleic acids, and anionic polysaccharides. The dye is metachromatic, meaning it changes color depending on the molecule it interacts with, making it a versatile tool in biochemical and histological studies .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl stains-all is synthesized through a multi-step process involving the condensation of naphtho[1,2-d]thiazole derivatives with ethyl groups. The reaction typically involves the use of solvents like ethylene glycol and requires precise control of temperature and pH to ensure the correct formation of the dye. The final product is purified through recrystallization to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous quality control measures to ensure the dye meets the required specifications for various applications. The dye is then packaged in light-sensitive containers to prevent degradation .
化学反应分析
Types of Reactions
Ethyl stains-all undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its staining properties.
Reduction: Reduction reactions can alter the dye’s color and binding affinity.
Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenated compounds and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original dye, each with unique staining properties and applications. These derivatives are often used to target specific types of macromolecules in biochemical assays .
科学研究应用
Ethyl stains-all has a wide range of scientific research applications:
Chemistry: Used in thin-layer chromatography (TLC) and polyacrylamide gel electrophoresis (PAGE) to visualize and differentiate between various compounds.
Biology: Employed in staining nucleic acids, proteins, and polysaccharides in biological samples. It is particularly useful in identifying calcium-binding proteins and phosphoproteins.
Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.
Industry: Applied in the quality control of pharmaceuticals and the analysis of complex mixtures in industrial processes .
作用机制
Ethyl stains-all exerts its effects through metachromasia, where the dye changes color based on its interaction with different macromolecules. The dye binds to anionic sites on the target molecules, leading to a shift in its absorption spectrum. This binding is influenced by the molecular conformation and the presence of specific functional groups on the target molecules .
相似化合物的比较
Ethyl stains-all is compared with other similar compounds such as:
Stains-all: Similar in structure but differs in solubility and staining properties. This compound has better solubility in organic solvents and provides more distinct staining patterns.
Ethidium Bromide: Another nucleic acid stain, but this compound is less toxic and offers a broader range of staining applications.
SYBR Green: Used for nucleic acid staining, but this compound is more versatile in staining proteins and polysaccharides as well
This compound stands out due to its unique metachromatic properties, making it a valuable tool in various scientific and industrial applications.
属性
CAS 编号 |
3028-94-2 |
|---|---|
分子式 |
C31H29N2S2.Br C31H29BrN2S2 |
分子量 |
573.6 g/mol |
IUPAC 名称 |
(2Z)-1-ethyl-2-[(2E)-2-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole;bromide |
InChI |
InChI=1S/C31H29N2S2.BrH/c1-4-21(19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28)20-29-33(6-3)31-25-14-10-8-12-23(25)16-18-27(31)35-29;/h7-20H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
GTUGFHRXJPVYKM-UHFFFAOYSA-M |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-] |
手性 SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-] |
规范 SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-] |
同义词 |
4,5,4',5'-dibenzo-3,3'-9-triethylthiacarbocyanine bromide1-ethyl-2-(3-(1-ethylnaphtho(1,2d)thiazolin-2- ylidene)-2-ethylpropenyl)naphtho(1,2D)thiazolium ethyl-stains-all triethyl-carbocyanin DBTC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1232322.png)



![3-Nitro-4-[2-[1-(phenylmethyl)-4-piperidinylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1232332.png)
![beta-Decafluoro-meso-decamethylcalix[5]pyrrole](/img/structure/B1232334.png)


